molecular formula C17H17F2N3O2 B2721818 2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide CAS No. 1798741-32-8

2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide

Cat. No.: B2721818
CAS No.: 1798741-32-8
M. Wt: 333.339
InChI Key: RLCTUDDFIJZEQR-UHFFFAOYSA-N
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Description

2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-difluoropyridine with 2-[(morpholin-4-yl)methyl]aniline under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-difluoro-N-{2-[(piperidin-4-yl)methyl]phenyl}pyridine-4-carboxamide
  • 2,3-difluoro-N-{2-[(pyrrolidin-4-yl)methyl]phenyl}pyridine-4-carboxamide

Uniqueness

2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where the morpholine moiety plays a crucial role in the compound’s activity.

Properties

IUPAC Name

2,3-difluoro-N-[2-(morpholin-4-ylmethyl)phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-15-13(5-6-20-16(15)19)17(23)21-14-4-2-1-3-12(14)11-22-7-9-24-10-8-22/h1-6H,7-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCTUDDFIJZEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2NC(=O)C3=C(C(=NC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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